molecular formula C16H12N2S B1331342 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine CAS No. 299438-56-5

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine

Cat. No. B1331342
M. Wt: 264.3 g/mol
InChI Key: ILZSNYCMULKIOG-UHFFFAOYSA-N
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Description

The compound “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a fluorene moiety (a polycyclic aromatic hydrocarbon) attached to a thiazole ring (a heterocyclic compound containing sulfur and nitrogen) via an amine linkage .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic synthesis . For instance, a related compound, “9,9-bis(4-hydroxyphenyl) fluorene”, can be synthesized through a condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids .


Molecular Structure Analysis

The molecular structure of this compound would likely feature the planar, aromatic fluorene core with the thiazole ring attached at the 4-position. The exact geometry would depend on the specific synthesis conditions and any substituents present .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorene and thiazole moieties. Fluorene compounds are known to undergo oxidation reactions , while thiazoles can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Fluorene compounds are typically crystalline solids with high melting points, while the presence of the thiazole ring might influence its solubility and reactivity .

Scientific Research Applications

Asymmetric Polymerization

  • Scientific Field: Polymer Science .
  • Application Summary: The compound is used as an optically active anionic initiator in the anionic polymerization of N-vinylcarbazole (NVC) .
  • Methods of Application: The yield and specific rotation of poly(NVC)s were considerably affected by the molar ratio of (S)-FIDH to NVC. The highest yield and specific rotation were obtained with Li-(S)-1-FIDH as an initiator, with a molar ratio of monomer and initiator [M]/[I] = 10/1 .
  • Results: The obtained optical activity of polymers was attributed to asymmetric induction of the chiral initiators .

Biofilm Inhibition

  • Scientific Field: Microbiology .
  • Application Summary: The compound 1-(9H-Fluoren-2-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone was found to inhibit the biofilm formation of Pseudomonas sp .
  • Methods of Application: The efficacy of compounds from a cell-free supernatant of Bacillus subtilis against a biofilm formation of Pseudomonas sp. was studied through in vitro, in vivo and in silico studies .
  • Results: The compound was identified as the most promising therapeutic candidate due to its drug-like characteristics and anti-biofilm efficacies against Pseudomonas sp .

Hole Transport Material in Solar Cells

  • Scientific Field: Solar Energy .
  • Application Summary: A related compound, 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP), was synthesized and applied in CH3NH3PbI3-perovskite solar cells .
  • Methods of Application: The compound was used as a hole-transporting material in the solar cells .
  • Results: A best power conversion efficiency of 19.7% with a photovoltage of 1.11 V has been achieved .

Synthesis of Bisphenol Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: The compound 9,9-bis(4-hydroxyphenyl) fluorene is synthesized from the condensation reaction of 9-fluorenone and phenol .
  • Methods of Application: The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .
  • Results: The catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene (95.2%) .

Proteomics Research

  • Scientific Field: Proteomics .
  • Application Summary: 9H-Fluoren-2-yl isocyanate is used as a specialty product for proteomics research .
  • Methods of Application: The compound is used in various proteomics research applications .
  • Results: The specific results or outcomes would depend on the particular research study .

Fluorescence-Emitting Compounds

  • Scientific Field: Material Science .
  • Application Summary: A series of 2-[(9H-fluoren-2-yl)aryl]-1H-benzo[d]imidazoles and 2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorenes were synthesized .
  • Methods of Application: The compounds were synthesized and their absorption and fluorescence properties were investigated in solution and in the solid state .
  • Results: Most compounds possess good fluorescence-emitting ability with φ FL values .

Synthesis of Bisphenol Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: The compound 9,9-bis(4-hydroxyphenyl) fluorene is synthesized from the condensation reaction of 9-fluorenone and phenol .
  • Methods of Application: The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid (–SO 3 H) and sulfhydryl groups (–SH) .
  • Results: The catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .

Proteomics Research

  • Scientific Field: Proteomics .
  • Application Summary: 9H-Fluoren-2-yl isocyanate is used as a specialty product for proteomics research .
  • Methods of Application: The compound is used in various proteomics research applications .
  • Results: The specific results or outcomes would depend on the particular research study .

Fluorescence-Emitting Compounds

  • Scientific Field: Material Science .
  • Application Summary: A series of 2-[(9H-fluoren-2-yl)aryl]-1H-benzo[d]imidazoles and 2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorenes were synthesized .
  • Methods of Application: The compounds were synthesized and their absorption and fluorescence properties were investigated in solution and in the solid state .
  • Results: Most compounds possess good fluorescence-emitting ability with φ FL values .

Safety And Hazards

As with any chemical compound, handling “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” would require appropriate safety precautions. While specific safety data for this compound is not available, fluorene compounds can cause eye irritation and are potentially hazardous to aquatic life .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties. Fluorene compounds have been studied for use in organic semiconductors , while thiazole compounds have shown promise in medicinal chemistry .

properties

IUPAC Name

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZSNYCMULKIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353090
Record name 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine

CAS RN

299438-56-5
Record name 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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